Positional Isomer Identity: 6-Ethyl-4-methyl vs. 5-Ethyl-4-methyl Substitution Pattern
The target compound is the 6-ethyl-4-methyl regioisomer (CAS 160427-26-9). Its closest positional isomer, 5-ethyl-4-methyl-3(2H)-pyridazinone (CAS 2728-01-0), shares the identical molecular formula but places the ethyl substituent at C-5 rather than C-6 [1]. This regioisomeric difference is unambiguous by CAS registry and predicted physicochemical descriptors. Selection of the correct regioisomer is mandatory when the synthetic route targets a specific substitution pattern for downstream functionalization.
| Evidence Dimension | Regioisomeric identity (substitution position) |
|---|---|
| Target Compound Data | Ethyl at C-6, methyl at C-4; CAS 160427-26-9; MW 138.17 |
| Comparator Or Baseline | 5-Ethyl-4-methyl-3(2H)-pyridazinone; ethyl at C-5, methyl at C-4; CAS 2728-01-0; MW 138.17 |
| Quantified Difference | Positional isomer; identical MW, different CAS number and connectivity |
| Conditions | Structural identity confirmed by CAS registry and IUPAC nomenclature |
Why This Matters
Procuring the incorrect regioisomer leads to a different chemical entity that will exhibit divergent reactivity in subsequent synthetic transformations, potentially invalidating an entire synthetic campaign.
- [1] iChemistry.cn. 3(2H)-Pyridazinone,5-ethyl-4-methyl- (CAS 2728-01-0). https://www.ichemistry.cn/cas/2728-01-0.html (accessed 2026-05-12). View Source
